REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]2[C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:9][O:10][C:6]=2[CH:5]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]2[C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:9][O:10][C:6]=2[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
12.7 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
56.1 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
53.6 mmol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux, with vigorous stirring, for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
ADDITION
|
Details
|
diluted with brine (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with of brine (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (20/1 petroleum ether/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |